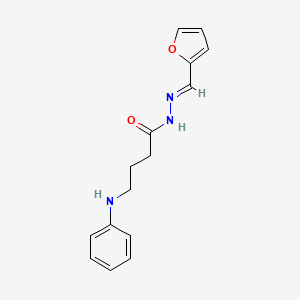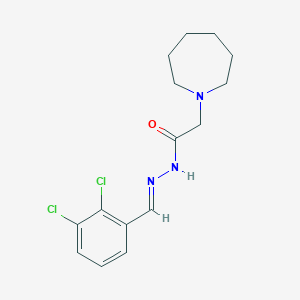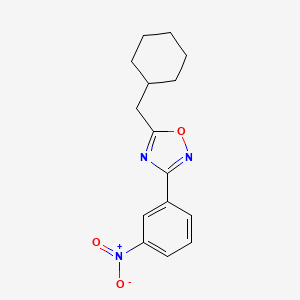![molecular formula C17H17N3O2 B5606717 ethyl 7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5606717.png)
ethyl 7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves the reaction of 4-(2-aminothiazol-4-yl)-3-methyl-5-oxo-1-phenyl-2-pyrazoline with arylidene ethyl cyanoacetate, leading to the formation of this compound and its derivatives, which exhibit significant biological activities (Youssef et al., 2013).
Molecular Structure Analysis
Experimental and theoretical studies on the molecular structure of related pyrazolo[1,5-a]pyrimidine derivatives have been conducted to understand their configuration, crystallization behavior, and electronic properties. One such work detailed the synthesis and characterization of a compound with a close structural relationship, providing insights into its optimized structure parameters and electronic properties (Acar et al., 2017).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leading to the formation of heterocyclic systems with significant biological activities. These reactions include hydrolyzation, cyclization, and interaction with various reagents to form related heterocyclic systems (Youssef et al., 2011).
Physical Properties Analysis
The compound's physical properties, such as solubility, melting point, and crystalline structure, are crucial for its application in chemical synthesis and biological activities. While specific studies on these properties of this compound are scarce, related research on its derivatives provides valuable insights into their behavior and characteristics (Kumar et al., 2018).
Propiedades
IUPAC Name |
ethyl 7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-4-22-17(21)14-10-18-16-9-15(19-20(16)12(14)3)13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNMNEZNBLYHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=C(C=C3)C)N=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5606636.png)
![1-[(4-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5606640.png)

![(4aR*,7aS*)-1-benzyl-4-(2-methoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5606657.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B5606664.png)


![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[3-(trifluoromethyl)phenyl]acetyl}piperidin-4-ol](/img/structure/B5606688.png)

![S-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5606705.png)
![N-benzyl-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5606713.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(2-chloro-3-quinolinyl)methylene]acetohydrazide](/img/structure/B5606725.png)
![4-{4-[(1R*,5S*)-3-azabicyclo[3.3.1]non-3-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5606726.png)
![2-amino-1-(2-aminoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5606740.png)